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Compound of Interest

Compound Name:
Methyl 4-(2-fluorophenyl)-3-

oxobutanoate

Cat. No.: B1386634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(2-fluorophenyl)-3-
oxobutanoate, a keto-ester of interest in organic synthesis and medicinal chemistry. Due to

the limited publicly available data for this specific isomer, this document combines reported

experimental data with general principles for related compounds to offer a thorough resource.

Chemical Identity and Properties
While a specific CAS (Chemical Abstracts Service) number for Methyl 4-(2-fluorophenyl)-3-
oxobutanoate is not readily available in public databases, it is identified by its unique chemical

structure. For reference, the closely related isomer, Methyl 4-(4-fluorophenyl)-4-oxobutanoate,

has the CAS number 39560-31-1.

Table 1: Physicochemical and Spectroscopic Data
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Property Value Reference

Molecular Formula C₁₁H₁₁FO₃ [1]

Molecular Weight 210.20 g/mol [1]

Appearance Colorless oil [1]

Boiling Point 95–98 °C at 0.08 mmHg [1]

Infrared (IR) Spectrum 1746, 1722, 1235 cm⁻¹ [1]

¹H NMR (400 MHz, CDCl₃)

δ 7.27 (m, 1H), 7.19 (td, J =

7.6, 1.9 Hz, 1H), 7.13–7.03

(complex, 2H), 3.87 (s, 2H),

3.72 (s, 3H), 3.53 (s, 2H)

[1]

¹³C NMR (101 MHz, CDCl₃)

δ 199.2, 167.5, 161.0 (d, J =

246.1 Hz), 131.8 (d, J = 4.1

Hz), 129.4 (d, J = 6.5 Hz),

124.4 (d, J = 3.6 Hz), 120.7 (d,

J = 16.1 Hz), 115.5 (d, J = 21.7

Hz), 52.4, 48.2, 43.1 (d, J = 2.5

Hz)

[1]

Mass Spectrum (m/z) 210 (M⁺) [1]

Experimental Protocols
2.1. Synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

The following is a representative experimental protocol for the synthesis of the title compound,

based on established organic chemistry methodologies for β-keto ester synthesis. This

procedure is illustrative and may require optimization for specific laboratory conditions.

Reaction Scheme:
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Reactants

Reagents & Conditions

Products

Methyl acetoacetate

Strong Base (e.g., NaH or LDA)
in an aprotic solvent (e.g., THF)

-78 °C to room temperature

+

2-Fluorobenzoyl chloride

+

Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Acylation & Workup

Byproducts (e.g., NaCl)

Click to download full resolution via product page

General synthesis workflow for Methyl 4-(2-fluorophenyl)-3-oxobutanoate.

Methodology:

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir

bar, a thermometer, and a nitrogen inlet is charged with a strong base (e.g., sodium hydride,

1.2 equivalents) and anhydrous aprotic solvent (e.g., tetrahydrofuran).

Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Methyl

acetoacetate (1.0 equivalent) is added dropwise to the stirred suspension. The mixture is

allowed to stir at this temperature for 30 minutes to facilitate the formation of the enolate.

Acylation: 2-Fluorobenzoyl chloride (1.1 equivalents) is then added dropwise to the reaction

mixture, ensuring the internal temperature remains below -60 °C. After the addition is

complete, the reaction is slowly warmed to room temperature and stirred for an additional 2-

4 hours, or until TLC analysis indicates the consumption of the starting materials.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium

chloride solution. The aqueous layer is extracted three times with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to yield the pure Methyl 4-(2-fluorophenyl)-3-
oxobutanoate as a colorless oil.[1]

Role in Drug Discovery and Development
While specific biological activities of Methyl 4-(2-fluorophenyl)-3-oxobutanoate are not

extensively documented, the β-keto ester moiety is a valuable pharmacophore and a versatile

intermediate in the synthesis of more complex molecules.

3.1. Versatile Synthetic Intermediate:

β-keto esters like the title compound are crucial building blocks in organic synthesis. The

presence of multiple reactive sites allows for a variety of chemical transformations, making

them key intermediates in the synthesis of heterocyclic compounds, which are prevalent in

many drug scaffolds. For instance, similar structures are used in the synthesis of derivatives

with potential anti-inflammatory, analgesic, and antimicrobial activities.[2]

3.2. "Magic Methyl" Concept in Medicinal Chemistry:

The strategic placement of a methyl group can significantly impact a molecule's

pharmacological profile, a concept often referred to as the "magic methyl" effect.[3] While not

directly applicable to the methyl ester of the title compound, the principle highlights the

importance of small structural modifications in drug design. The methyl group can influence a

compound's conformation, lipophilicity, and metabolic stability, thereby affecting its binding

affinity to biological targets and its pharmacokinetic properties.[3]

3.3. Fluorine in Drug Design:

The inclusion of a fluorine atom, as in Methyl 4-(2-fluorophenyl)-3-oxobutanoate, is a

common strategy in modern drug design. The fluorine atom can alter the electronic properties
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of the molecule, improve its metabolic stability by blocking sites of oxidation, and enhance its

binding affinity to target proteins through favorable electrostatic interactions.

Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Key Structural Features

Potential Applications in Drug Discovery

Core Structure

β-Keto-ester Moiety

provides

Ortho-Fluorophenyl Group

contains

Versatile Synthetic Intermediate

enables

Pharmacokinetic Modulation

influences

Scaffold for Bioactive Molecules

Click to download full resolution via product page

Logical relationship of structural features to applications in drug discovery.

Signaling Pathways
There is currently no direct evidence linking Methyl 4-(2-fluorophenyl)-3-oxobutanoate to

specific signaling pathways. Its utility in drug discovery would be as a precursor to more

complex molecules designed to interact with specific biological targets, such as kinases, ion

channels, or receptors, which are integral components of various signaling cascades. For

example, related heterocyclic structures synthesized from keto-esters have been investigated

as inhibitors of Aurora kinases, which play a crucial role in cell cycle regulation and are targets

in cancer therapy.[4]
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Conclusion
Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a valuable chemical entity for researchers in

organic synthesis and drug discovery. While detailed biological data for this specific compound

is sparse, its structural features—a reactive β-keto ester system and a fluorinated aromatic ring

—make it an attractive starting material for the synthesis of novel therapeutic agents. Further

research into its own potential biological activities and its applications in the synthesis of

complex molecular architectures is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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